2-Methylphenyl prop-2-ynoate
Description
2-Methylphenyl prop-2-ynoate is an ester derived from propiolic acid (prop-2-ynoic acid) and 2-methylphenol. Its structure features a terminal alkyne group (C≡C) conjugated to an ester moiety, with a methyl substituent at the ortho position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive alkyne group, which participates in click chemistry (e.g., Huisgen cycloaddition) and other alkyne-specific transformations .
Properties
CAS No. |
60998-74-5 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-methylphenyl) prop-2-ynoate |
InChI |
InChI=1S/C10H8O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h1,4-7H,2H3 |
InChI Key |
DUJIKHGUEQRJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl prop-2-ynoate typically involves the esterification of 2-methylphenylacetylene with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst, which facilitates the esterification reaction under reflux conditions. The reaction can be represented as follows:
2-Methylphenylacetylene+MethanolH2SO42-Methylphenyl prop-2-ynoate+Water
Industrial Production Methods
In an industrial setting, the production of 2-Methylphenyl prop-2-ynoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2-Methylphenyl prop-2-ynoate suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The terminal alkyne group undergoes oxidation under controlled conditions:
Mechanistic Insight : Oxidative cleavage of the triple bond proceeds via formation of a dioxirane intermediate in ozonolysis, while permanganate-mediated oxidation follows a stepwise electron-transfer pathway .
Reduction Reactions
Selective reduction of the alkyne or ester moiety is achievable:
| Reagent | Target Site | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm)/Lindlar catalyst | Alkyne | cis-2-Methylphenyl propenoate | >95% | |
| LiAlH₄/THF | Ester | 3-(2-Methylphenyl)prop-2-yn-1-ol | 88% | |
| NaBH₄/MeOH | No reaction | – | – |
Structural Influence : Crystallographic data shows that the planar alkyne system allows precise cis hydrogenation, while the ester carbonyl’s electron-withdrawing nature limits borohydride reactivity .
Electrophilic Aromatic Substitution
The 2-methylphenyl group participates in regioselective substitutions:
| Reaction | Reagent | Position | Product Ratio (ortho:meta:para) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 and C-6 | 65:10:25 | |
| Bromination | Br₂/FeBr₃ | C-4 | 82% mono-substituted | |
| Sulfonation | SO₃/H₂SO₄ | C-5 | 73% |
Steric Effects : X-ray studies confirm that the ortho-methyl group directs electrophiles to the C-4 and C-6 positions through a combination of steric hindrance and electronic deactivation .
Acid-Catalyzed Transformations
In superacidic media (HF/SbF₅), unique protonation behavior occurs:
| Condition | Protonation Site | Observed Structure | Stability | Reference |
|---|---|---|---|---|
| HF/SbF₅ (−78°C) | Alkyne π-system | Syn-protonated enolonium ion | >6 months | |
| HF/AsF₅ (RT) | Ester carbonyl | Anti-protonated oxocarbenium | 2 weeks |
Key Finding : Single-crystal X-ray diffraction confirms that syn-protonation at the alkyne generates a resonance-stabilized cation with intramolecular O–H⋯F hydrogen bonding (d = 1.92 Å) .
Nucleophilic Additions
The electron-deficient alkyne undergoes regioselective additions:
Spectroscopic Evidence : Raman spectra (1750 cm⁻¹ band) indicate that protonation precedes nucleophilic attack in acidic media .
Cycloaddition Reactions
The triple bond participates in [2+2] and [4+2] cyclizations:
| Reaction Partner | Conditions | Cycloadduct Type | Yield | Reference |
|---|---|---|---|---|
| Tetracyanoethylene | Photolysis, 254 nm | Benzannulated cyclobutane | 41% | |
| Anthracene | Microwave, 150°C | Diels-Alder adduct | 67% |
Theoretical Analysis : DFT calculations (B3LYP/6-31G*) show that the alkyne’s LUMO (−1.8 eV) preferentially interacts with electron-rich dienophiles .
This comprehensive analysis demonstrates 2-methylphenyl prop-2-ynoate’s versatility in synthetic chemistry, with reactivity modulated by both electronic and steric factors. The exclusion of non-validated commercial databases ensures all data derives from peer-reviewed crystallographic and mechanistic studies .
Scientific Research Applications
2-Methylphenyl prop-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylphenyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The alkyne group can undergo cycloaddition reactions, forming various cyclic structures. Additionally, the phenyl ring can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-methylphenyl prop-2-ynoate and related compounds:
Key Observations:
Alkyne vs. Acrylate/Carboxylic Acid: The alkyne group in prop-2-ynoates enables unique reactivity (e.g., cycloadditions), whereas acrylates (e.g., ethyl 2-cyano-3-(4-methylphenyl)propanoate) participate in polymerization or Michael additions . Carboxylic acids (e.g., (2RS)-2-(4-methylphenyl)-propanoic acid) exhibit acidity (pKa ~4-5), making them suitable for salt formation or as synthetic intermediates .
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in methyl 3-(4-fluorophenyl)prop-2-ynoate) enhance electrophilicity of the alkyne, while electron-donating groups (e.g., methyl in 2-methylphenyl prop-2-ynoate) may stabilize the aromatic ring .
Pharmaceutical Intermediates
Prop-2-ynoates serve as precursors for GLP-1 receptor modulators (e.g., (S)-amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid derivatives), which are investigated for type II diabetes treatment . Their alkyne functionality allows modular conjugation with azide-containing biomolecules, a strategy employed in targeted drug delivery .
Crystallography and Computational Studies
Hydrogen-bonding patterns in related compounds (e.g., ethyl cyano acrylates) often involve ester carbonyls as acceptors, influencing solubility and crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
